molecular formula C8H11BrO4 B14601087 Dimethyl 1-bromocyclobutane-1,3-dicarboxylate CAS No. 61168-46-5

Dimethyl 1-bromocyclobutane-1,3-dicarboxylate

Cat. No.: B14601087
CAS No.: 61168-46-5
M. Wt: 251.07 g/mol
InChI Key: KZCBWXSDJNDOPK-UHFFFAOYSA-N
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Description

Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H11BrO4 It is a derivative of cyclobutane, featuring two ester groups and a bromine atom attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate typically involves the bromination of dimethyl cyclobutane-1,3-dicarboxylate. One common method is the reaction of dimethyl cyclobutane-1,3-dicarboxylate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-bromocyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form dimethyl cyclobutane-1,3-dicarboxylate.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Substitution: Formation of dimethyl cyclobutane-1,3-dicarboxylate derivatives.

    Reduction: Formation of dimethyl cyclobutane-1,3-dicarboxylate.

    Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid derivatives.

Scientific Research Applications

Dimethyl 1-bromocyclobutane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The ester groups can participate in various transformations, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl cyclobutane-1,3-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Dimethyl 1-chlorocyclobutane-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    Dimethyl 1-fluorocyclobutane-1,3-dicarboxylate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.

Uniqueness

Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions

Properties

CAS No.

61168-46-5

Molecular Formula

C8H11BrO4

Molecular Weight

251.07 g/mol

IUPAC Name

dimethyl 1-bromocyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C8H11BrO4/c1-12-6(10)5-3-8(9,4-5)7(11)13-2/h5H,3-4H2,1-2H3

InChI Key

KZCBWXSDJNDOPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)(C(=O)OC)Br

Origin of Product

United States

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